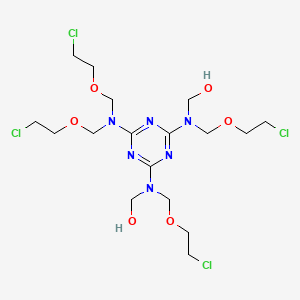![molecular formula C11H10AsN3O5 B14441223 {4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid CAS No. 79461-51-1](/img/structure/B14441223.png)
{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid is a chemical compound that features a unique combination of a dihydropyridinyl group and an arsonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid typically involves a multi-step process The initial step often includes the preparation of the dihydropyridinyl intermediate, which is then reacted with hydrazine derivatives to form the hydrazinyl group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The arsonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsonic acid derivatives with additional oxygen atoms, while reduction could produce simpler arsonic acid compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has been studied for its potential as an anti-inflammatory and analgesic agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of {4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action include inhibition of inflammatory mediators and modulation of pain signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to {4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid include other arsonic acid derivatives and dihydropyridinyl compounds. Examples include:
- 4-Aminophenylarsonic acid
- Dihydropyridine derivatives
Uniqueness
What sets this compound apart is its combination of the dihydropyridinyl and arsonic acid groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
79461-51-1 |
|---|---|
Fórmula molecular |
C11H10AsN3O5 |
Peso molecular |
339.14 g/mol |
Nombre IUPAC |
[4-[(3-hydroxy-2-oxo-1H-pyridin-4-yl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C11H10AsN3O5/c16-10-9(5-6-13-11(10)17)15-14-8-3-1-7(2-4-8)12(18,19)20/h1-6,16H,(H,13,17)(H2,18,19,20) |
Clave InChI |
RJLYLXIKUZODOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C(=O)NC=C2)O)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


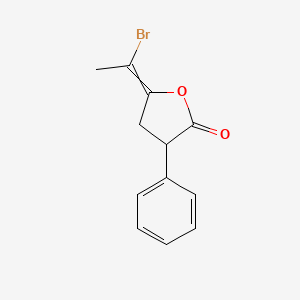
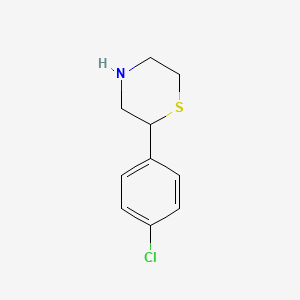
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
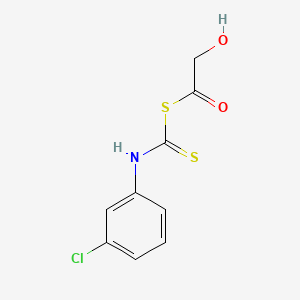

![tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14441171.png)

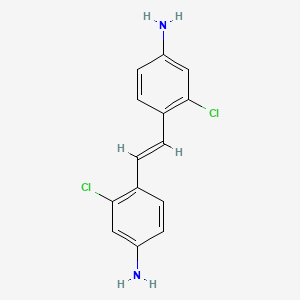
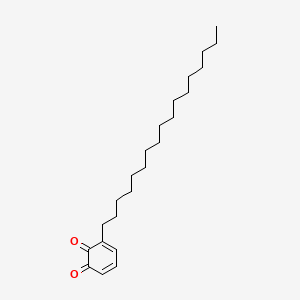
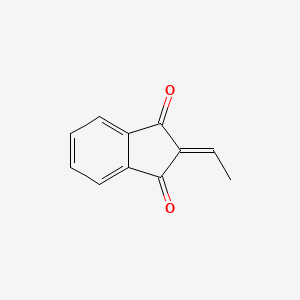
![2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14441189.png)

